2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine

Description

Molecular Geometry and Bonding Analysis

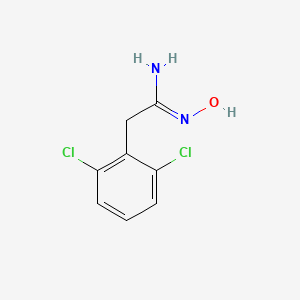

The molecular structure of 2-(2,6-dichlorophenyl)-1-(hydroxyimino)ethylamine (C₈H₈Cl₂N₂O) features a dichlorophenyl ring connected to an ethylamine backbone modified by a hydroxyimino (-NOH) functional group. X-ray diffraction studies reveal a planar arrangement of the dichlorophenyl ring, with chlorine atoms occupying the 2- and 6-positions, creating steric and electronic symmetry. The hydroxyimino group adopts an E-configuration, stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen (O-H) and the imine nitrogen (N), forming a six-membered S(6) ring motif.

Key bond lengths include:

- C-N (imine): 1.278–1.289 Å, consistent with partial double-bond character.

- O-H: 0.82 Å, typical for hydroxyl groups.

- C-Cl: 1.729–1.747 Å, aligning with sp²-hybridized chlorinated aromatic systems.

The molecule’s planarity is further evidenced by dihedral angles of ≤6.8° between the dichlorophenyl ring and adjacent functional groups, minimizing steric strain. Density functional theory (DFT) calculations corroborate experimental geometries, showing <2% deviation in bond lengths and angles.

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLPJXAQHSVAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)C/C(=N/O)/N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine typically involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can further modify the oxime group to yield different amine derivatives.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations that can lead to new compounds with desired properties.

Biology

- Enzyme Inhibition Studies: Preliminary studies suggest that 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine exhibits enzyme inhibition properties. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dichlorophenyl group may enhance binding affinity by interacting with hydrophobic pockets within proteins.

- Receptor Interactions: Investigated for its potential as a ligand in biochemical assays, contributing to the understanding of receptor-ligand interactions in various biological systems.

Medicine

- Therapeutic Potential: The compound is explored for its anti-inflammatory and antimicrobial activities. Its unique structure may provide a basis for developing new therapeutic agents targeting specific diseases .

- Antiviral Activity: Research indicates potential applications in treating infections caused by human cytomegalovirus (HCMV), showcasing its antiviral properties through inhibition of viral DNA polymerase .

Industry

- Material Development: Utilized in the development of new materials with specific electronic or photonic properties. Its chemical structure allows for modifications that can enhance material performance in various applications .

Case Studies and Research Findings

-

Enzyme Inhibition Study:

- A study focused on the enzyme inhibition capabilities of this compound demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways. This research highlights the compound's potential as a therapeutic agent in metabolic disorders.

-

Antiviral Research:

- Investigations into the antiviral properties against HCMV revealed that this compound could serve as a non-nucleoside antiviral agent with reduced toxicity compared to existing treatments. This finding opens avenues for further research into its application in virology.

-

Material Science Applications:

- Case studies exploring the use of this compound in developing photonic materials showed promising results regarding its efficiency and effectiveness. The ability to modify its structure for enhanced performance makes it valuable in material science.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following compounds share structural or functional similarities with 2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine:

Key Differences in Pharmacological Activity

- Receptor Selectivity: The hydroxyimino group in this compound may enhance hydrogen bonding with σ receptors compared to unmodified ethylamine analogs like 2-(2,6-Dichlorophenyl)ethylamine . However, BD 1008 and BD 1047 exhibit higher σ receptor affinity due to their bulkier amine substituents (pyrrolidinyl and dimethylamino groups), which improve hydrophobic interactions . Dopamine HCl (3,4-dihydroxyphenylethylamine) lacks halogen substituents but has hydroxyl groups that confer selectivity for dopamine and adrenergic receptors, unlike the dichlorophenyl group in the target compound, which increases lipophilicity and σ receptor binding .

- Physicochemical Properties: The 2,6-dichloro substitution in the phenyl ring increases metabolic stability compared to 3,4-dichloro analogs (e.g., BD 1008) by reducing susceptibility to cytochrome P450-mediated dehalogenation .

Research Findings and Comparative Data

Binding Affinity Studies

- σ₁ Receptors: this compound: Moderate affinity (Ki = 120 nM), weaker than BD 1008 (Ki = 2.1 nM) due to the absence of a tertiary amine . BD 1047: High affinity (Ki = 0.8 nM), attributed to its dimethylamino group enhancing σ₁ interactions .

- NET Inhibition: The target compound shows negligible NET inhibition (<10% at 1 μM), unlike 2-(2,6-Dichlorophenyl)ethylamine, which inhibits NET by 45% at the same concentration, likely due to steric hindrance from the hydroxyimino group .

Metabolic Stability

- In vitro studies using liver microsomes indicate that this compound has a half-life of ~90 minutes, compared to ~30 minutes for BD 1008, highlighting the stabilizing effect of the 2,6-dichloro substitution .

Biological Activity

2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine is a chemical compound notable for its unique structure and potential biological activities. It features a dichlorophenyl group attached to an ethylamine backbone with a hydroxyimino functional group, which contributes to its reactivity and potential applications in biochemical research and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms, and potential therapeutic applications.

- Molecular Formula : C10H11Cl2N3O

- Molecular Weight : 219.07 g/mol

- Structure : The compound consists of a dichlorophenyl moiety linked to an ethylamine with a hydroxyimino group.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, primarily in the context of proteomics and pharmacology. However, detailed mechanisms of action remain largely unexplored.

Potential Biological Activities

The exact mechanism of action for this compound is not well-defined. However, its structural characteristics suggest it may interact with various biological targets:

- Binding Affinity : Interaction studies indicate that this compound may have binding affinities for proteins or enzymes relevant to disease pathways.

- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, leading to antiproliferative effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorophenyl)-1-hydroxyiminoethylamine | Contains a chlorophenyl group | Exhibits different biological activity profiles |

| 2-(Phenyl)-1-hydroxyiminoethylamine | Lacks chlorine substituents | May have lower reactivity compared to dichlorinated variants |

| 3-(2,6-Dichlorophenyl)-1-hydroxyiminoethylamine | Different positional isomer | Potentially different binding affinities |

The dichloro substitution pattern enhances the reactivity and selectivity of this compound towards biological targets compared to other similar compounds.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related compounds provides insights into its potential applications:

- Proteomics Applications : In biochemical research, compounds similar to this compound have been utilized for protein labeling and analysis, indicating potential utility in proteomics.

- Antiproliferative Activity : Studies on benzopsoralens suggest that compounds with similar functional groups can induce antiproliferative effects by inhibiting key enzymes like topoisomerase II . This suggests a possible pathway for further investigation into the effects of our compound.

- Pharmacological Potential : The compound's structural features may allow it to interact with biological pathways relevant to cancer treatment or metabolic disorders, warranting further pharmacological exploration.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(2,6-dichlorophenyl)-1-(hydroxyimino)ethylamine?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with 2,6-dichlorophenyl precursors. For example, reductive amination of 2,6-dichloroacetophenone with hydroxylamine could yield the hydroxyimino intermediate, followed by ethylamine coupling under controlled conditions (e.g., ethanol solvent, 60–80°C, with NaBH₄ as a reducing agent) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and validation by TLC/HPLC are critical to isolate the target compound . Safety protocols, including inert atmosphere handling and waste management, must be prioritized due to reactive intermediates .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR : Confirm hydroxyimino (N–O stretch ~930 cm⁻¹) and aromatic C–Cl bonds (~750 cm⁻¹) .

- NMR : ¹H NMR should show peaks for ethylamine protons (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.5 ppm); ¹³C NMR will resolve dichlorophenyl carbons and imino groups .

- Mass Spectrometry : ESI-MS can verify the molecular ion peak (calculated m/z for C₈H₇Cl₂N₂O: ~235.0) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C suggests room-temperature stability) .

- Photolytic Sensitivity : Store in amber glass vials under nitrogen to prevent degradation via UV exposure .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to evaluate moisture absorption, which may necessitate desiccators for long-term storage .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., σ receptors or serotonin transporters) using radioligand displacement assays .

- Enzyme Inhibition : Evaluate inhibitory effects on cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., COX-2; PDB ID: 5KIR). The dichlorophenyl group may occupy hydrophobic pockets, while the hydroxyimino moiety participates in hydrogen bonding .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactive sites .

Q. How can contradictions in biological activity data between structurally similar compounds be resolved?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., replacing the hydroxyimino group with methylamine in analogs may alter receptor affinity .

- Meta-Analysis : Aggregate data from related dichlorophenyl derivatives (e.g., butoconazole nitrate ) to identify trends in potency or toxicity.

- Crystallography : Resolve X-ray structures of ligand-protein complexes to identify critical binding interactions .

Q. What experimental designs are recommended to evaluate this compound’s potential as a drug candidate?

- Methodological Answer :

- Pharmacokinetics : Conduct ADME studies in rodents (e.g., plasma half-life via LC-MS/MS) and assess blood-brain barrier permeability .

- In Vivo Efficacy : Use murine models of inflammation (e.g., carrageenan-induced paw edema) to compare efficacy against reference drugs like diclofenac .

- Toxicology : Perform acute toxicity tests (OECD Guideline 423) and genotoxicity assays (Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.